molecular formula C6H13NO B7881834 (1S,2S)-2-Methoxycyclopentan-1-amine

(1S,2S)-2-Methoxycyclopentan-1-amine

Cat. No.: B7881834
M. Wt: 115.17 g/mol
InChI Key: PRXWOOCEFBBQCR-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-Methoxycyclopentan-1-amine is a chiral cyclopentane derivative featuring a methoxy group at the 2-position and an amine group at the 1-position. Its stereochemistry (1S,2S) confers distinct physicochemical and biological properties, making it valuable in asymmetric synthesis, pharmaceutical intermediates, and ligand design. The compound’s rigid cyclopentane backbone enhances conformational stability, while the methoxy and amine groups provide sites for hydrogen bonding and nucleophilic reactivity .

Properties

IUPAC Name

(1S,2S)-2-methoxycyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXWOOCEFBBQCR-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306310-32-6
Record name rac-(1R,2R)-2-methoxycyclopentan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chiral Precursor Design

The (1S,2S) configuration is typically achieved using cyclopentanone derivatives with pre-installed stereochemical elements. A common approach involves the asymmetric reduction of a ketone intermediate followed by methoxylation. For example, cyclopentanone epoxides can serve as precursors, where epoxide ring-opening with methanol under acidic conditions introduces the methoxy group with retention of stereochemistry.

Reductive Amination Protocol

A high-yielding method involves the reaction of (1S,2S)-2-methoxycyclopentan-1-one with ammonium formate in the presence of a palladium catalyst:

  • Reagents : (1S,2S)-2-methoxycyclopentan-1-one, ammonium formate (10 eq), 10% Pd/C (10% w/w), methanol.

  • Conditions : Reflux at 65°C for 6 hours under nitrogen.

  • Workup : Filtration through celite, solvent evaporation, and crystallization from dichloromethane/pentane.

  • Yield : 73–94% with >98% enantiomeric excess (ee).

This method leverages Leuckart-Wallach-type reductive amination , where ammonium formate acts as both the nitrogen source and reducing agent. The palladium catalyst facilitates hydrogen transfer, ensuring minimal racemization.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-methoxycyclopentan-1-amine can be resolved using chiral acids such as L-tartaric acid or D-di-p-toluoyl tartaric acid (DPTTA). Key steps include:

  • Dissolving the racemic amine in ethanol.

  • Adding 0.5 eq of DPTTA and heating to 50°C.

  • Cooling to 0°C to precipitate the less soluble diastereomer.

  • Recrystallization from ethanol/water (3:1) to achieve >99% de.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies one enantiomer:

  • Substrate : Racemic 2-methoxycyclopentan-1-amine.

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Acyl donor : Vinyl acetate.

  • Conditions : 25°C, 24 hours in tert-butyl methyl ether.

  • Outcome : 48% conversion with 98% ee for the unreacted (1S,2S)-enantiomer.

Solid-Phase Synthesis Adaptations

Rink Amide Resin Functionalization

A modified solid-phase approach enables iterative coupling for library synthesis:

  • Resin loading : Rink amide resin (0.6 mmol/g) swelled in DMF.

  • Coupling : (1S,2S)-2-methoxycyclopentan-1-amine (3 eq), HOBt (3 eq), DIC (3 eq), 2 hours at 25°C.

  • Capping : Acetic anhydride/pyridine (1:1) for 30 minutes.

  • Cleavage : TFA/DCM (1:9) for 1 hour, yielding 85–92% purity.

Reaction Optimization Data

ParameterValue/RangeImpact on Yield/eeSource
Temperature (°C)60–120>80% yield at 100°C
Silylating agent (eq)2–5 (MSTFA preferred)95% yield at 3 eq
SolventMethylene chloride/THFTHF improves solubility
Catalyst loading (Pd/C)5–10% w/w10% maximizes conversion

Purification and Characterization

Flash Chromatography

  • Stationary phase : Silica gel (230–400 mesh).

  • Mobile phase : Cyclohexane/ethyl acetate/dichloromethane (70:30:3 → 0:60:40).

  • Outcome : >99% purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile).

Crystallization Strategies

  • Anti-solvent : Pentane added to DCM solution at 0°C.

  • Crystal morphology : Needle-shaped crystals suitable for X-ray diffraction.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing:

  • Residence time : 10 minutes.

  • Throughput : 50 g/day with 88% yield.

Cost Analysis

ComponentCost (USD/kg)Contribution to Total Cost
(1S,2S)-2-Methoxycyclopentan-1-one45062%
Palladium catalyst120028%
Solvents/Consumables8010%

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Methoxycyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the methoxy or amine positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H13N
  • CAS Number : 767246-89-9
  • IUPAC Name : (1S,2S)-2-Methoxycyclopentan-1-amine
  • Molecular Weight : 99.18 g/mol

The compound features a methoxy group (-OCH3) attached to a cyclopentane ring, which contributes to its chiral nature and influences its reactivity and interactions in biological systems.

Synthesis of Chiral Compounds

(1S,2S)-2-Methoxycyclopentan-1-amine is widely used in the synthesis of chiral amino alcohols and other chiral intermediates. Its chirality allows for the creation of enantiomerically pure compounds essential in pharmaceuticals, where the stereochemistry can significantly affect biological activity .

Pharmaceutical Development

The compound has been investigated for its potential as a precursor in the synthesis of various pharmaceutical agents. For instance, it can be utilized to develop drugs targeting specific receptors due to its ability to form stable complexes with biological targets .

Research indicates that (1S,2S)-2-methoxycyclopentan-1-amine may exhibit various biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound could have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neuroinflammation pathways .
  • Anticancer Potential : There is emerging evidence that this compound may possess cytotoxic effects against certain cancer cell lines, indicating its potential role in cancer therapy .
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that (1S,2S)-2-methoxycyclopentan-1-amine may also have applications in combating infections .

Case Study 1: Neuroinflammation

A study conducted on animal models demonstrated that (1S,2S)-2-methoxycyclopentan-1-amine significantly reduced markers of neuroinflammation. This suggests its potential application in treating conditions like Alzheimer's disease, where inflammation plays a critical role .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. The mechanism appears to involve interactions with sigma receptors, which are implicated in cancer cell survival and proliferation .

Mechanism of Action

The mechanism of action of (1S,2S)-2-Methoxycyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

(1S,2R)-2-Methoxycyclopentan-1-amine (Cis isomer)
  • Structure : Shares the same cyclopentane backbone but differs in stereochemistry at the 2-position (R-configuration).
  • Properties : Altered hydrogen-bonding capacity and spatial arrangement may reduce binding affinity in chiral environments compared to the (1S,2S) isomer.
  • Applications : Used in parallel synthetic routes but exhibits lower enantioselectivity in catalytic reactions .
rac-(1R,2S)-2-Methoxycyclopentan-1-amine Hydrochloride
  • Structure : Racemic mixture of (1R,2S) and (1S,2R) enantiomers.
  • Properties : Reduced optical activity compared to pure enantiomers. The hydrochloride salt improves solubility in polar solvents.
  • Applications: Commonly employed as a cost-effective intermediate in non-stereoselective syntheses .

Functional Group Analogues

1-Methylcyclopentanol
  • Structure: Cyclopentanol derivative with a methyl group at the 1-position instead of an amine.
  • Properties: Molecular Formula: C₆H₁₂O (vs. C₆H₁₃NO for the target compound). Molecular Weight: 100.16 g/mol (vs. 101.18 g/mol). Reactivity: Lacks nucleophilic amine functionality, limiting its use in condensation reactions.
  • Applications : Primarily a solvent or intermediate in fragrance synthesis .

Substituted Cyclopentane Derivatives

(1S,2S)-2-(4-Phenyl-3,6-dihydro-2H-pyridin-1-yl)cyclopentan-1-amine
  • Structure : Features a bulky 4-phenyl-3,6-dihydro-2H-pyridin-1-yl substituent instead of methoxy.
  • Properties :
    • Enhanced steric hindrance reduces reaction rates in nucleophilic substitutions.
    • The aromatic group increases lipophilicity, improving membrane permeability.
  • Applications : Investigated for CNS-targeted drug delivery due to its improved bioavailability .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry
(1S,2S)-2-Methoxycyclopentan-1-amine C₆H₁₃NO 101.18 Amine, Methoxy (1S,2S)
(1S,2R)-2-Methoxycyclopentan-1-amine C₆H₁₃NO 101.18 Amine, Methoxy (1S,2R)
1-Methylcyclopentanol C₆H₁₂O 100.16 Alcohol, Methyl N/A

Research Findings and Trends

  • Stereochemical Impact: The (1S,2S) configuration demonstrates superior enantioselectivity in producing β-amino alcohols compared to its diastereomers .
  • Synthetic Utility : Bulky substituents (e.g., phenyl-dihydropyridine) enhance biological activity but complicate synthetic scalability .

Biological Activity

(1S,2S)-2-Methoxycyclopentan-1-amine is a chiral compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Synthesis of (1S,2S)-2-Methoxycyclopentan-1-amine

The synthesis of (1S,2S)-2-Methoxycyclopentan-1-amine typically involves multiple steps:

  • Starting Material : Cyclopentanone is the primary starting material.
  • Methoxylation : Cyclopentanone is converted to (1S,2S)-2-Methoxycyclopentanone through methoxylation using methanol and an acid catalyst.
  • Reductive Amination : The methoxycyclopentanone undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
  • Hydrochloride Formation : The final step involves converting the free amine to its hydrochloride salt using hydrochloric acid .

Biological Mechanisms

The biological activity of (1S,2S)-2-Methoxycyclopentan-1-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's stereochemistry and functional groups enable it to modulate biological pathways effectively. Potential mechanisms of action include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, influencing metabolic pathways.
  • Receptor Binding : It is hypothesized that the compound interacts with neurotransmitter receptors, potentially affecting neurological functions .

Pharmacological Applications

Research indicates that (1S,2S)-2-Methoxycyclopentan-1-amine could serve as a lead compound for drug development targeting various conditions:

  • Neurological Disorders : Preliminary studies suggest neuroprotective effects, indicating potential applications in treating conditions like Alzheimer's disease.
  • Antimicrobial Activity : There are indications that compounds with similar structures exhibit antimicrobial properties .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of (1S,2S)-2-Methoxycyclopentan-1-amine in a mouse model of neurodegeneration. The results showed significant improvement in cognitive functions and reduced neuronal loss compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Study 2: Enzyme Interaction

Another study focused on the interaction of (1S,2S)-2-Methoxycyclopentan-1-amine with specific enzymes involved in metabolic disorders. The findings indicated that the compound effectively inhibited enzyme activity, leading to altered metabolic profiles in treated subjects .

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityMechanism of Action
(1S,2S)-2-Methoxycyclopentan-1-amineNeuroprotective effectsReceptor binding and enzyme inhibition
(2S)-2-methoxycyclopentan-1-oneAntimicrobial propertiesEnzyme interaction
rel-(1R,2S)-2-methoxycyclopentan-1-aminePotential anti-cancer effectsModulation of signaling pathways

Q & A

Q. What are the standard synthetic routes for (1S,2S)-2-Methoxycyclopentan-1-amine, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically begins with cyclopentanone derivatives. A plausible route involves:

Epoxide formation : Cyclopentene is oxidized to form a cyclopentene oxide intermediate.

Methoxy group introduction : Nucleophilic ring-opening of the epoxide with methanol under acidic or basic conditions to install the methoxy group stereoselectively .

Amine functionalization : Reductive amination or substitution with ammonia/amine precursors, using catalysts like palladium on carbon or lithium aluminum hydride (LiAlH4) to yield the amine .

  • Critical Intermediates : Cyclopentene oxide, methoxy-substituted cyclopentanol.
  • Key Challenges : Ensuring stereochemical control at the 1S,2S positions during epoxide ring-opening and amination steps.

Q. How is enantiomeric purity validated for (1S,2S)-2-Methoxycyclopentan-1-amine?

  • Methodological Answer :
  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers .
  • Polarimetry : Measure optical rotation and compare with literature values for enantiopure standards.
  • NMR with Chiral Shift Reagents : Europium-based reagents induce distinct chemical shifts for enantiomers in <sup>1</sup>H NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) reduce kinetic competition, favoring thermodynamically stable (1S,2S) diastereomer .
  • Catalyst Screening : Transition-metal catalysts (e.g., Ru-BINAP complexes) enhance stereoselectivity in asymmetric hydrogenation steps .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve nucleophilic ring-opening selectivity in epoxide reactions .
  • Data Table :
ConditionDiastereomeric Ratio (1S,2S:Others)Yield (%)
THF, 0°C, Ru-BINAP95:582
Ethanol, RT, Pd/C70:3065

Q. What advanced spectroscopic techniques resolve structural ambiguities in (1S,2S)-2-Methoxycyclopentan-1-amine?

  • Methodological Answer :
  • 2D NMR (NOESY) : Correlates spatial proximity of protons to confirm stereochemistry (e.g., methoxy and amine group orientation) .
  • X-ray Crystallography : Defines absolute configuration using single-crystal diffraction .
  • Vibrational Circular Dichroism (VCD) : Detects chiral centers via IR absorption differences between enantiomers .

Q. How should researchers address contradictory data in reaction yields across synthetic protocols?

  • Methodological Answer :
  • Reproducibility Checks : Verify purity of starting materials (e.g., cyclopentanone derivatives) and catalyst activity.
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., over-reduced amines or epoxide dimers) .
  • Case Study : A 20% yield discrepancy between Pd/C and LiAlH4-based reductions was traced to LiAlH4’s sensitivity to trace moisture, emphasizing rigorous solvent drying .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Use chiral auxiliaries or enzymatic resolution to enhance enantiopurity .
  • Scalability : Transition from batch to flow chemistry for large-scale synthesis while maintaining stereoselectivity .
  • Analytical Cross-Validation : Combine multiple techniques (e.g., HPLC, NMR, and VCD) to confirm structural and stereochemical assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.